4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine
Overview
Description
4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a piperidine ring, which also contains a hydroxyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine typically involves the reaction of 3,4-difluorobenzaldehyde with 1-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and efficiency while minimizing waste and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated piperidine ring.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-(3,4-difluorophenyl)-1-methylpiperidin-4-one, while reduction may produce 4-(3,4-difluorophenyl)-1-methylpiperidine.
Scientific Research Applications
4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine
- 4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine
- 4-(3,4-Difluorophenyl)-4-hydroxy-1-ethylpiperidine
Uniqueness
4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine is unique due to the specific positioning of the difluorophenyl group and the presence of both a hydroxyl and a methyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-1-methylpiperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c1-15-6-4-12(16,5-7-15)9-2-3-10(13)11(14)8-9/h2-3,8,16H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYVIWZQAZVDCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=C(C=C2)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254789 | |
Record name | 4-(3,4-Difluorophenyl)-1-methyl-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198286-37-1 | |
Record name | 4-(3,4-Difluorophenyl)-1-methyl-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198286-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,4-Difluorophenyl)-1-methyl-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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